molecular formula C15H28N2O6 B6289778 (R)-4,5-Bis(Boc-amino)-pentanoic acid CAS No. 173598-48-6

(R)-4,5-Bis(Boc-amino)-pentanoic acid

Cat. No. B6289778
CAS RN: 173598-48-6
M. Wt: 332.39 g/mol
InChI Key: GZVVNDZHUBXGHG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-4,5-Bis(Boc-amino)-pentanoic acid” is a compound that contains two Boc-protected amino groups . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “®-4,5-Bis(Boc-amino)-pentanoic acid”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods for synthesizing amino acids have been developed, including Erlenmeyer synthesis, Malonate synthesis, and phase transfer catalyzed synthesis .


Molecular Structure Analysis

The molecular structure of “®-4,5-Bis(Boc-amino)-pentanoic acid” can be determined using various analytical techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability towards most nucleophiles and bases .


Chemical Reactions Analysis

Boc-protected amines and amino acids, including “®-4,5-Bis(Boc-amino)-pentanoic acid”, can undergo various chemical reactions. For instance, they can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . They are also stable towards most nucleophiles and bases .

Safety and Hazards

The safety data sheet for a similar compound, “®-3-(Boc-amino)-3-(3-bromophenyl)propionic acid”, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Recent research has focused on developing efficient and sustainable methods for Boc deprotection, including the use of thermally stable ionic liquids and deep eutectic solvents . These methods could potentially be applied to “®-4,5-Bis(Boc-amino)-pentanoic acid” and similar compounds in the future.

Mechanism of Action

Target of Action

The primary target of ®-4,5-Bis(Boc-amino)-pentanoic acid is the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . These amino groups often need to be protected during synthetic reactions .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-protection process affects the biochemical pathways involving the amino groups in the target molecules . The Boc group provides stability to these molecules, allowing them to undergo further reactions without the amino groups being affected . This process is crucial in the synthesis of complex organic compounds .

Pharmacokinetics

The pharmacokinetic properties of ®-4,5-Bis(Boc-amino)-pentanoic acid are largely determined by the Boc-protection process . The Boc group increases the stability of the compound, allowing it to withstand various conditions in the body . .

Result of Action

The result of the action of ®-4,5-Bis(Boc-amino)-pentanoic acid is the formation of Boc-protected amines and amino acids . These compounds are stable and can undergo further reactions without the amino groups being affected . This is particularly useful in the synthesis of complex organic compounds .

Action Environment

The action of ®-4,5-Bis(Boc-amino)-pentanoic acid is influenced by various environmental factors. For instance, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . The presence of a base and the anhydride Boc2O is also required . Furthermore, the compound is stable towards most nucleophiles and bases, which means it can withstand a variety of chemical environments .

properties

IUPAC Name

(4R)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVNDZHUBXGHG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.